Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate
Overview
Description
Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate is a complex organic compound belonging to the class of azobenzene dyes. Its structure contains several functional groups, making it an intriguing subject for both synthetic and applied chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate typically begins with the diazotization of 2,5-dichloroaniline, followed by azo coupling with 3-methyl-1-phenyl-2-pyrazolin-5-one. Reaction conditions often involve acidic or basic media to facilitate these transformations, with temperatures maintained at moderate levels to ensure optimal yield and purity.
Industrial Production Methods Industrial production scales up these laboratory procedures with enhanced efficiency and control. Automated systems monitor reaction parameters, ensuring consistency and scalability. Solvent choice, temperature control, and reaction time are optimized to maximize the output and minimize waste.
Chemical Reactions Analysis
Types of Reactions Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate undergoes various chemical reactions including:
Oxidation: : This can lead to the formation of sulfone or N-oxide derivatives.
Reduction: : Can break the azo bond, leading to aniline and corresponding hydrazines.
Substitution: : Electrophilic aromatic substitution can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: : Often utilizes reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Sodium dithionite or hydrogen gas with a catalyst like palladium on carbon are common.
Substitution: : Friedel-Crafts catalysts like aluminum chloride are employed.
Major Products Formed Products depend on the reaction type and conditions but can include modified azobenzene derivatives, sulfone compounds, and substituted phenylpyrazolines.
Scientific Research Applications
In Chemistry Used as a chromophore in materials science, particularly in the development of light-responsive materials and molecular switches.
In Biology and Medicine Investigated for its potential as a bioactive molecule, particularly in targeting specific enzymes or receptors due to its structural complexity.
In Industry Commonly used as a dye in textile manufacturing. Its vivid coloration and stability make it ideal for synthetic fibers.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The azo group can engage in electron delocalization, affecting the electronic properties of biological molecules. The dichloro substitution pattern influences its lipophilicity and hence its ability to interact with lipid membranes, while the sulphonate group enhances water solubility, facilitating its transport and bioavailability.
Comparison with Similar Compounds
Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate is unique due to the specific placement of its substituents. Similar compounds include:
Sodium 2,5-dichloro-4-(phenylazo)benzenesulphonate: : Lacks the pyrazolinone ring, leading to different chemical reactivity.
Sodium 4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl benzenesulphonate: : Lacks the dichloro substitution, affecting its interaction with specific biological targets.
These comparisons highlight the specific properties and applications that make this compound distinct in its class.
Hope this helps to dive deep into the world of this fascinating compound!
Properties
IUPAC Name |
sodium;2,5-dichloro-4-(3-methyl-5-oxo-4-phenyldiazenyl-4H-pyrazol-1-yl)benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O4S.Na/c1-9-15(20-19-10-5-3-2-4-6-10)16(23)22(21-9)13-7-12(18)14(8-11(13)17)27(24,25)26;/h2-8,15H,1H3,(H,24,25,26);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPCJYBCHNUCEQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N4NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884274 | |
Record name | Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(2-phenyldiazenyl)-1H-pyrazol-1-yl]-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6359-97-3 | |
Record name | Acid Yellow 34 sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(2-phenyldiazenyl)-1H-pyrazol-1-yl]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(2-phenyldiazenyl)-1H-pyrazol-1-yl]-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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